molecular formula CF4O B1214211 Trifluoromethyl hypofluorite CAS No. 373-91-1

Trifluoromethyl hypofluorite

Cat. No.: B1214211
CAS No.: 373-91-1
M. Wt: 104.004 g/mol
InChI Key: SMBZJSVIKJMSFP-UHFFFAOYSA-N
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Description

Trifluoromethyl hypofluorite is an organofluorine compound with the chemical formula CF3OF. It exists as a colorless gas at room temperature and is highly toxic . This compound is a rare example of a hypofluorite, which is a compound containing an oxygen-fluorine bond. It can be seen as a trifluoromethyl ester of hypofluorous acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethyl hypofluorite is typically prepared by the reaction of fluorine gas with carbon monoxide. The reaction can be represented as follows: [ 2F_2 + CO \rightarrow CF_3OF ] This reaction is carried out under controlled conditions to ensure the safe handling of the highly reactive fluorine gas .

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves the careful management of reaction conditions, including temperature and pressure, to maximize yield and ensure safety. The gas is collected and purified for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Trifluoromethyl hypofluorite undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Trifluoromethyl hypofluorite has several applications in scientific research:

Mechanism of Action

Trifluoromethyl hypofluorite acts as a source of electrophilic fluorine. In its reactions, the compound donates a fluorine atom to the substrate, facilitating the formation of fluorinated products. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Uniqueness: Trifluoromethyl hypofluorite is unique due to its ability to act as a source of electrophilic fluorine, making it valuable in the synthesis of fluorinated organic compounds. Its high reactivity and the presence of the oxygen-fluorine bond distinguish it from other fluorinating agents .

Biological Activity

Trifluoromethyl hypofluorite (CF₃OF) is an organofluorine compound notable for its unique chemical properties and applications in organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound is characterized by its trifluoromethyl group and a hypofluorite functional group, making it a potent source of electrophilic fluorine. It exists as a colorless gas at room temperature and is highly toxic, which necessitates careful handling in laboratory settings . The compound can be synthesized through the reaction of fluorine gas with carbon monoxide:

2F2+COCF3OF2\text{F}_2+\text{CO}\rightarrow \text{CF}_3\text{OF}
  • Electrophilic Fluorination : CF₃OF acts as an electrophile in various organic reactions, facilitating the introduction of fluorine into organic substrates. This property is crucial for synthesizing fluorinated compounds that exhibit enhanced biological activities compared to their non-fluorinated counterparts .
  • Oxidation Reactions : The compound serves as an oxidizing agent, participating in redox reactions that can modify biological molecules, potentially affecting their activity and stability .
  • Substitution Reactions : CF₃OF can engage in substitution reactions, particularly with silyl enol ethers to produce α-fluoroketones, which have been shown to possess significant biological properties .

Medicinal Chemistry

The incorporation of trifluoromethyl groups into pharmaceuticals often enhances their efficacy and selectivity. Research indicates that compounds containing CF₃ groups can exhibit improved pharmacokinetic profiles, including increased metabolic stability and bioavailability .

Case Studies:

  • Fluorinated Amino Alcohols : Trifluoromethylated amino alcohols have been reported as effective catalysts in asymmetric synthesis, demonstrating superior performance compared to non-fluorinated analogs. These compounds are valuable in the development of biologically active molecules due to their ability to influence stereochemistry in synthetic pathways .
  • Antiviral Agents : Some studies suggest that fluorinated compounds derived from CF₃OF may exhibit antiviral properties, although specific examples remain under investigation .

Structural Analysis

Recent studies have provided insights into the molecular structure of this compound. Electron diffraction studies revealed significant bond lengths and angles:

  • r(CF)=1.319±0.003r(C-F)=1.319\pm 0.003 Å
  • r(CO)=1.395±0.006r(C-O)=1.395\pm 0.006 Å
  • r(OF)=1.421±0.006r(O-F)=1.421\pm 0.006 Å
    These parameters indicate a stable structure conducive to its reactivity in biological systems .

Vibrational Spectroscopy

Vibrational spectroscopy has been employed to analyze the compound's behavior under various conditions, providing data on its interaction with biological molecules. The infrared spectra reveal characteristic peaks that correlate with specific functional groups, aiding in understanding how CF₃OF might interact with proteins or nucleic acids .

Comparative Analysis

PropertyThis compoundOther Organofluorine Compounds
Chemical FormulaCF₃OFVaries (e.g., CF₃Cl, CF₃COOH)
State at Room TemperatureGasSolid/Liquid/Gas
Electrophilic NatureYesVaries
ToxicityHighVaries
ApplicationsOrganic SynthesisPharmaceuticals, Agrochemicals

Properties

IUPAC Name

trifluoromethyl hypofluorite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CF4O/c2-1(3,4)6-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBZJSVIKJMSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OF)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073174
Record name Hypofluorous acid, trifluoromethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.004 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373-91-1
Record name Hypofluorous acid, trifluoromethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoromethyl hypofluorite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hypofluorous acid, trifluoromethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoromethyl hypofluorite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethyl hypofluorite
Reactant of Route 2
Trifluoromethyl hypofluorite
Reactant of Route 3
Trifluoromethyl hypofluorite

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